JB002

Myosin II ATPase inhibition Enzymatic assay

JB002 is a 4-hydroxycoumarin imine-class myosin II inhibitor with qualitative selectivity for skeletal over cardiac myosin, and no detectable activity on non-muscle myosin IIB. Unlike pan-inhibitors such as blebbistatin, JB002 enables skeletal muscle relaxation studies without cardiac or non-muscle isoform interference—critical for muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy models. As the benzyl analog (compound 2) in the BHC series with established potency (IC50 ≤10 μM), JB002 also serves as an essential SAR benchmark. Procure JB002 for reproducible, mechanistically precise experimental outcomes.

Molecular Formula C18H15NO3
Molecular Weight 293.3 g/mol
Cat. No. B10855069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB002
Molecular FormulaC18H15NO3
Molecular Weight293.3 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C18H15NO3/c1-12(19-11-13-7-3-2-4-8-13)16-17(20)14-9-5-6-10-15(14)22-18(16)21/h2-10,20H,11H2,1H3
InChIKeyRLBBDEFOYCZVDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JB002 Myosin II Inhibitor: A Key Tool Compound for Muscle Biology and Drug Discovery


JB002 is a small molecule inhibitor belonging to the 4-hydroxycoumarin imine class, which targets myosin II, a crucial motor protein involved in muscle contraction and various cellular processes . With a molecular formula of C18H15NO3 and a molecular weight of 293.32 g/mol , JB002 has a reported half-maximal inhibitory concentration (IC50) of ≤10 μM against myosin II in enzymatic assays, positioning it as a research tool for investigating muscle spasticity, chronic musculoskeletal pain, and hypertrophic cardiomyopathy . It is a benzyl analog (designated as compound 2) within a broader series of myosin II inhibitors explored for their structure-activity relationships [1].

Why Myosin II Inhibitors Like JB002 Cannot Be Interchanged: The Critical Role of Isoform Selectivity


The myosin II family comprises several isoforms (skeletal, cardiac, smooth, and non-muscle IIA/IIB/IIC) with distinct tissue distributions and physiological roles. A 'pan-myosin' inhibitor like blebbistatin potently inhibits multiple isoforms (IC50 0.5-5 μM), leading to broad cellular effects and potential off-target toxicity [1]. In contrast, the BHC analog class, to which JB002 belongs, was specifically developed to achieve isoform selectivity [2]. As the quantitative evidence below demonstrates, minor structural changes within this class, such as the position of a substituent on a benzyl ring, can flip a compound's preference from skeletal to cardiac myosin. Therefore, substituting JB002 with a structurally related analog without precise knowledge of its isoform inhibition profile can lead to fundamentally different experimental outcomes, invalidating comparative studies and confounding data interpretation.

Quantitative Differentiation: JB002 vs. Key Myosin II Inhibitor Analogs


Comparative Potency: JB002 vs. Blebbistatin

JB002 demonstrates an IC50 of ≤10 μM for myosin II inhibition, which is within the range of the classic, broad-spectrum inhibitor blebbistatin (IC50 of 0.5-5 μM for various striated and non-muscle myosins) [1]. This confirms JB002's potency as a myosin inhibitor in a biochemical assay, positioning it as a viable alternative for studies where a tool compound is needed, albeit with a different selectivity profile.

Myosin II ATPase inhibition Enzymatic assay

Isoform Selectivity Profile: JB002 vs. JB061 and JB062

JB002 demonstrates a qualitative selectivity for skeletal myosin over cardiac myosin, and importantly shows no detectable activity against non-muscle myosin IIB [1]. In contrast, its close structural analogs, JB061 and JB062, have been quantitatively characterized with distinct isoform preferences. JB061 is cardiac-selective (IC50: Cardiac = 4.4 μM, Skeletal = 9.1 μM), while JB062 is skeletal-selective (IC50: Skeletal = 1.6 μM, Cardiac = 5.4 μM) [1]. This highlights that even within the same chemical series, the selectivity switch can be tuned by minor modifications, and JB002 occupies a unique position in this selectivity landscape.

Myosin II isoforms Isoform selectivity Cardiac vs. Skeletal

Solubility Profile for In Vitro Assays: JB002 vs. Class Average

JB002 exhibits a measured solubility of 31.25 mg/mL (equivalent to 106.54 mM) in DMSO, a key solvent for preparing stock solutions for in vitro experiments . This value can be compared to the lipophilicity (ClogP) range of its chemical class (e.g., JB062 has a ClogP of 3.17/2.78 for its imine/enamine forms), which correlates with solubility [1]. This quantitative solubility data ensures that JB002 can be reliably formulated at relevant working concentrations without precipitation, a common issue with less soluble analogs in this series.

Solubility DMSO solubility Formulation

Defined Application Scenarios for JB002 Based on Verified Evidence


Investigating Skeletal Muscle Myosin Function in Hypercontractile Disease Models

Researchers developing models for conditions like muscle spasticity or chronic musculoskeletal pain can utilize JB002 as a tool compound. The evidence shows it has a qualitative selectivity for skeletal over cardiac myosin and is inactive on non-muscle myosin IIB . This profile allows for the investigation of skeletal muscle relaxation without confounding effects from cardiac or non-muscle myosin inhibition, making it more suitable for this purpose than pan-inhibitors like blebbistatin. Procurement of JB002 for these studies is justified by its documented selectivity, which aligns directly with the experimental goal of targeting skeletal muscle.

Use as a Reference Inhibitor in SAR Studies of Myosin II

In medicinal chemistry programs aimed at developing new myosin modulators, JB002 serves as a key reference point. As a benzyl analog (compound 2) with established potency (IC50 ≤10 μM) and a defined selectivity fingerprint (skeletal-preferring), it is a crucial comparator for new compounds [1]. Using JB002 ensures that new analogs can be benchmarked against a well-documented member of the BHC series, facilitating a clear interpretation of how structural modifications impact both potency and isoform selectivity. This is essential for steering lead optimization efforts towards a desired pharmacological profile.

Comparative Analysis of Myosin II Inhibitor Tool Compounds

For experiments requiring a panel of myosin II inhibitors with distinct selectivity profiles, JB002 is an essential component. It complements the use of broad-spectrum inhibitors like blebbistatin and isoform-selective inhibitors like JB061 (cardiac-selective) and JB062 (skeletal-selective) [1]. Including JB002 in a comparative study allows scientists to differentiate between the effects of pan-myosin inhibition and the more nuanced outcomes of skeletal-preferring inhibition. This multi-compound approach, guided by the distinct profiles of each inhibitor, strengthens mechanistic conclusions about myosin II's role in a given biological process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for JB002

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.